molecular formula C16H15N3O2S B11040285 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione

3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B11040285
M. Wt: 313.4 g/mol
InChI Key: LCFPSHVREFKUQX-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a succinimide core substituted with a phenyl group at the 1-position and a 4,6-dimethylpyrimidin-2-yl sulfanyl moiety at the 3-position.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H15N3O2S/c1-10-8-11(2)18-16(17-10)22-13-9-14(20)19(15(13)21)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3

InChI Key

LCFPSHVREFKUQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2CC(=O)N(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of pyrrolidine and pyrimidine have been studied for their ability to inhibit cancer cell proliferation.

Case Study:
A study demonstrated that a related compound showed significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involved the inhibition of specific kinases crucial for cancer cell survival.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial and fungal targets effectively.

Case Study:
In vitro studies revealed that the compound exhibited activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating infections caused by these pathogens.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented extensively. The ability to modulate inflammatory pathways makes this compound a candidate for developing anti-inflammatory drugs.

Case Study:
Research indicated that derivatives could inhibit the production of pro-inflammatory cytokines in cell models, suggesting their potential in treating inflammatory diseases such as rheumatoid arthritis.

The biological activities associated with this compound can be summarized as follows:

Activity Description References
AnticancerInhibits proliferation in various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates cytokine production in inflammatory models

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a succinimide-like core with diketopiperazine derivatives (e.g., albonoursin and benzylidene-substituted analogs), but differs in ring size (5-membered pyrrolidine vs. 6-membered piperazine). Key comparisons include:

Compound Class Core Structure Substituents Bioactivity (if reported)
Target Compound Pyrrolidine-2,5-dione 1-Phenyl, 3-(4,6-dimethylpyrimidinyl-S-) Not reported in evidence
Diketopiperazines (e.g., 3,6,7) Piperazine-2,5-dione Benzylidene, isobutyl, hydroxybenzylidene Antiviral (H1N1 IC50: 6.8–41.5 μM)
Albonoursin (Compound 7) Piperazine-2,5-dione Cyclohexylidene, methyl IC50 = 6.8 ± 1.5 μM (H1N1)
  • Substituent Impact: Phenyl vs. Pyrimidine Sulfanyl Group: The 4,6-dimethylpyrimidin-2-yl sulfanyl moiety introduces hydrogen-bond acceptor sites (N, S) absent in simpler alkyl or benzylidene substituents, possibly improving target binding specificity.

Physicochemical Properties

Biological Activity

3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H14N2O2S
  • Molecular Weight : 258.4 g/mol
  • Structural Features : It contains a pyrimidine ring and a pyrrolidine-2,5-dione moiety, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In a study evaluating pyrrolidine derivatives against human placental aromatase (AR), several compounds demonstrated inhibition rates comparable to established drugs like Aminoglutethimide. Notably, one derivative showed an IC50 value of 23.8 µM against AR, indicating strong potential for further development in cancer therapeutics .

Antiviral Activity

The compound's structural analogs have been tested for antiviral properties. A related study on pyrrolidine derivatives showed effectiveness against HIV and other viruses. Some derivatives exhibited moderate protection against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1). The molecular design suggests that modifications can enhance antiviral efficacy .

The biological activity of this compound may involve:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of aromatase and other steroidogenic enzymes.
  • Antiviral Mechanisms : The interaction with viral enzymes or receptors may disrupt viral replication cycles.

Research Findings and Case Studies

StudyFindingsNotes
Synthesis and Evaluation of Pyrrolidine DerivativesShowed significant inhibition of human placental aromatase (IC50 = 23.8 µM)Supports potential for breast cancer treatment
Antiviral ScreeningModerate protection against CVB-2 and HSV-1Highlights the need for further antiviral studies
Structure Activity Relationship (SAR) AnalysisIdentified key structural features contributing to biological activityEssential for rational drug design

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